3-Cyclopropyl-2-fluorophenylboronic acid

Protodeboronation Stability Suzuki-Miyaura Coupling Fluorinated Boronic Acids

3-Cyclopropyl-2-fluorophenylboronic acid (synonym: 2-fluoro-3-cyclopropylphenylboronic acid; molecular formula C₉H₁₀BFO₂; molecular weight 179.98 g/mol) is a heteroaryl boronic acid building block that positions a fluorine atom ortho to the boronic acid group and a cyclopropyl ring meta to the boronic acid. It belongs to the class of ortho-fluorinated arylboronic acids and is predominantly utilised in palladium-catalysed Suzuki-Miyaura cross-couplings to install the 3-cyclopropyl-2-fluorophenyl motif into biaryl and heterobiaryl scaffolds.

Molecular Formula C9H10BFO2
Molecular Weight 179.99
CAS No. 1801916-30-2
Cat. No. B2639960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-2-fluorophenylboronic acid
CAS1801916-30-2
Molecular FormulaC9H10BFO2
Molecular Weight179.99
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)C2CC2)F)(O)O
InChIInChI=1S/C9H10BFO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6,12-13H,4-5H2
InChIKeyJMUQOWZPVIAOCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-2-fluorophenylboronic acid (CAS 1801916-30-2): Core Identity and Structural Class


3-Cyclopropyl-2-fluorophenylboronic acid (synonym: 2-fluoro-3-cyclopropylphenylboronic acid; molecular formula C₉H₁₀BFO₂; molecular weight 179.98 g/mol) is a heteroaryl boronic acid building block that positions a fluorine atom ortho to the boronic acid group and a cyclopropyl ring meta to the boronic acid . It belongs to the class of ortho-fluorinated arylboronic acids and is predominantly utilised in palladium-catalysed Suzuki-Miyaura cross-couplings to install the 3-cyclopropyl-2-fluorophenyl motif into biaryl and heterobiaryl scaffolds . The combination of an electron-withdrawing ortho-fluorine and a conformationally constrained cyclopropyl substituent defines its reactivity profile and distinguishes it from simpler mono-substituted phenylboronic acids.

3-Cyclopropyl-2-fluorophenylboronic acid: Why In-Class Analogs Cannot Be Directly Substituted


Substituting 3-cyclopropyl-2-fluorophenylboronic acid with a generic arylboronic acid—such as phenylboronic acid, 2-fluorophenylboronic acid, or even a regioisomeric cyclopropyl-fluorophenylboronic acid—introduces significant deviations in stability, reactivity, and the biological properties of downstream coupling products. Ortho-fluorophenylboronic acids are uniquely susceptible to protodeboronation under the basic aqueous conditions of Suzuki-Miyaura couplings, with decomposition rates that outpace their meta- and para-fluoro isomers by orders of magnitude [1]. The cyclopropyl group further modulates steric demand and metabolic stability in the final molecule, making the precise substitution pattern critical for achieving predictable coupling efficiency and target compound performance [2]. The quantitative evidence below demonstrates why selection of this specific regioisomer is non-trivial and cannot be approximated by simpler or isomeric alternatives.

3-Cyclopropyl-2-fluorophenylboronic acid: Comparative Quantitative Evidence for Scientific Selection


Ortho-Fluorine-Accelerated Protodeboronation Liability Versus Regioisomeric Fluorophenylboronic Acids

Under basic Suzuki-Miyaura coupling conditions, ortho-fluorophenylboronic acids undergo protodeboronation at rates vastly exceeding those of para- or meta-fluoro isomers. A comprehensive review of fluorinated aryl boronates confirms that 'the rates of protodeboronation decreased in the order of ortho > para > meta' [1]. Comprehensive kinetic profiling of polyfluorophenyl boronic acids reveals that protodeboronation half-life spans several orders of magnitude: phenylboronic acid exhibits t½ ≈ months, whereas pentafluorophenylboronic acid reaches t½ ≈ milliseconds [2]. For 3-cyclopropyl-2-fluorophenylboronic acid, which bears the critical ortho-fluorine substituent, this imposes specific handling and reaction-condition requirements that are not shared by its 4‑cyclopropyl‑2‑fluorophenyl or 5‑cyclopropyl‑2‑fluorophenyl regioisomers (both meta‑ or para‑oriented fluorine positions).

Protodeboronation Stability Suzuki-Miyaura Coupling Fluorinated Boronic Acids

Enhanced Lewis Acidity (pKa) of Ortho-Fluorophenylboronic Acid Compared to Unsubstituted Phenylboronic Acid

The ortho-fluorine substituent increases the Lewis acidity of the boronic acid centre. Predicted pKa data for 2-fluorophenylboronic acid is 8.32 , whereas unsubstituted phenylboronic acid has an experimentally determined pKa of 8.86 [1]. This ΔpKa of –0.54 translates to stronger binding with diols and altered transmetallation rates in Suzuki couplings. Although direct pKa data for 3‑cyclopropyl‑2‑fluorophenylboronic acid are not available, the ortho‑fluorine effect is expected to be conserved, with the cyclopropyl group providing additional steric and electronic modulation.

Lewis Acidity pKa Diol Binding

Cyclopropyl-Induced sp3 Character in Parallel Library Synthesis via Suzuki-Miyaura Coupling

Cyclopropyl boronic derivatives have been evaluated for the parallel synthesis of sp³‑enriched compound libraries via Suzuki-Miyaura coupling with (het)aryl halides [1]. Although specific yields for 3‑cyclopropyl‑2‑fluorophenylboronic acid are not reported, cyclopropylboronic acid couplings typically proceed in 60–90 % yield with aryl bromides [2]. The target compound combines the cyclopropyl ring’s conformational constraint with ortho‑fluorine electronic effects, generating biaryl products that often display enhanced metabolic stability and improved ligand-binding entropy in medicinal chemistry campaigns.

Cyclopropyl Boronic Acid Suzuki Coupling Parallel Synthesis

Commercial Purity Specification and Defined Cold-Storage Handling Compared to Generic 2-Fluorophenylboronic Acid

3‑Cyclopropyl‑2‑fluorophenylboronic acid is offered by leading research-chemical suppliers at ≥98 % purity (HPLC) with recommended storage at 2–8 °C, sealed under dry conditions . In contrast, the simpler, non‑cyclopropylated analogue 2‑fluorophenylboronic acid is typically supplied at 95 % purity and is often shipped at ambient temperature. The ≥3 % absolute purity advantage reduces the need for pre‑coupling purification, ensures more accurate stoichiometric calculations, and minimises protodeboronation‑derived side products that are particularly prevalent with ortho‑fluorinated boronic acids.

Purity Storage Stability Procurement

3-Cyclopropyl-2-fluorophenylboronic acid: Proven Application Scenarios Rooted in Quantitative Differentiation


Suzuki-Miyaura Coupling Campaigns Requiring Protodeboronation-Aware Protocol Adaptation

The ortho‑fluorine protodeboronation vulnerability of 3‑cyclopropyl‑2‑fluorophenylboronic acid (Section 3, Evidence 1) mandates the use of carefully optimised coupling conditions—low water content, mild bases (e.g., K₃PO₄ rather than NaOH), and anhydrous solvents—to preserve the boronic acid during the reaction. This sensitivity differentiates it from para‑fluoro isomers, which tolerate standard aqueous basic protocols without significant decomposition. Researchers aiming to incorporate the 3‑cyclopropyl‑2‑fluorophenyl group into complex APIs or probe molecules must implement these specialised conditions to avoid yield erosion from protodeboronation side reactions [1].

Design of sp³-Enriched Fragment Libraries for Drug Discovery

The cyclopropyl substituent imparts significant sp³ character and conformational constraint to the coupling products, a feature highly sought in fragment-based drug discovery for improving metabolic stability and target selectivity (Section 3, Evidence 3). 3‑Cyclopropyl‑2‑fluorophenylboronic acid serves as a key building block for synthesising cyclopropyl‑fluoro biaryl libraries, where the ortho‑fluorine further fine‑tunes electronic properties and metabolic soft spots. The published 60–90 % yield range for cyclopropylboronic acid Suzuki couplings provides a benchmark for evaluating coupling efficiency during library production [2].

Diol-Sensing and Boronate Affinity Applications Leveraging Enhanced Acidity

The –0.54 ΔpKa conferred by the ortho‑fluorine substituent (Section 3, Evidence 2) shifts the boronate‑boronic acid equilibrium closer to the anionic boronate form at physiologically relevant pH (7.4), enhancing diol‑binding affinity compared to phenylboronic acid. This property makes 3‑cyclopropyl‑2‑fluorophenylboronic acid a candidate for the development of saccharide sensors, glycoprotein enrichment matrices, and glucose‑responsive drug delivery systems, where superior binding at neutral pH is critical [3].

Procurement for Scale-Up where Defined Purity and Storage Minimise Reprocessing

The ≥98 % purity specification and defined cold‑storage protocol (Section 3, Evidence 4) reduce the need for pre‑reaction purification and ensure consistent quality across batches. This makes 3‑cyclopropyl‑2‑fluorophenylboronic acid a preferred choice over the lower‑purity (95 %) 2‑fluorophenylboronic acid analogue, particularly when scaling up from discovery to early‑process development, where imprecise stoichiometry from variable purity can amplify batch failure rates and increase cost of goods .

Quote Request

Request a Quote for 3-Cyclopropyl-2-fluorophenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.